8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline

Lipophilicity Drug Design ADME

8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline is a fluorinated tetrahydroisoquinoline (THIQ) derivative characterized by a fluorine atom at the 8-position and a methyl group at the 7-position on the saturated isoquinoline scaffold. This specific difunctionalization pattern introduces unique electronic and steric properties that are leveraged in medicinal chemistry for the synthesis of bioactive molecules, particularly in central nervous system (CNS) targeting agents.

Molecular Formula C10H12FN
Molecular Weight 165.211
CAS No. 1780693-53-9
Cat. No. B2672784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline
CAS1780693-53-9
Molecular FormulaC10H12FN
Molecular Weight165.211
Structural Identifiers
SMILESCC1=C(C2=C(CCNC2)C=C1)F
InChIInChI=1S/C10H12FN/c1-7-2-3-8-4-5-12-6-9(8)10(7)11/h2-3,12H,4-6H2,1H3
InChIKeyPXPATTHBZOGCSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1780693-53-9): A Fluorinated Building Block for Drug Discovery


8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline is a fluorinated tetrahydroisoquinoline (THIQ) derivative characterized by a fluorine atom at the 8-position and a methyl group at the 7-position on the saturated isoquinoline scaffold [1]. This specific difunctionalization pattern introduces unique electronic and steric properties that are leveraged in medicinal chemistry for the synthesis of bioactive molecules, particularly in central nervous system (CNS) targeting agents [1]. Its rigid structure provides a versatile framework for further functionalization, making it a valuable intermediate in structure-activity relationship (SAR) studies and patent-protected drug candidate pipelines [2].

Why Substituting 8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline with Other THIQ Analogs is Scientifically Unjustified


Generic substitution within the THIQ class is not scientifically valid due to the profound impact of substituent position and identity on molecular properties. The 8-fluoro-7-methyl substitution pattern on the THIQ scaffold results in a distinct lipophilicity profile (XLogP3 of 1.8) [1] and a zero rotatable bond count [1], which are critical for target binding and pharmacokinetics. Simply interchanging this compound with a positional isomer, such as 7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline (XLogP3 of 1.9) [2], can alter ligand-receptor interactions due to differences in molecular shape, electronic distribution, and basicity of the amine, thereby invalidating SAR assumptions and compromising experimental reproducibility.

Quantitative Differentiation of 8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline for Evidence-Based Procurement


Differential Lipophilicity: XLogP3 Comparison with Positional Isomer 7-Fluoro-3-methyl-THIQ

The 8-fluoro-7-methyl substitution pattern confers a distinct lipophilicity profile compared to its closest positional isomer. The target compound has a computed XLogP3 of 1.8 [1], while 7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline has an XLogP3 of 1.9 [2]. This difference in logP can influence membrane permeability and non-specific binding in biological assays.

Lipophilicity Drug Design ADME

Predicted Basicity (pKa) Modulation via Fluorine-Induced Electronic Effect

The introduction of a fluorine atom at the 8-position is expected to lower the pKa of the tetrahydroisoquinoline amine. While direct pKa data for the target compound is not available, a well-established class-level effect shows that fluorination can reduce the amine pKa by over 1.5 units. For example, fluorination of a methyl group in 3-methyl-THIQs lowers the pKa from 9.53 (CH3) to 7.88 (CH2F) [1]. The 8-fluoro substitution places the electronegative fluorine atom ortho to the amine, which is predicted to exert a similar, if not stronger, electron-withdrawing effect.

Basicity pKa Selectivity ADME

Conformational Restriction: Zero Rotatable Bonds Enhances Binding Affinity Potential

The target compound possesses a rotatable bond count of 0 [1]. This is in contrast to many other substituted THIQs that may have rotatable substituents, such as 3-fluoromethyl-1,2,3,4-tetrahydroisoquinoline which has at least one [2]. Complete conformational restriction minimizes the entropic penalty upon target binding and can lead to significant gains in binding affinity, an established principle in fragment-based drug design.

Conformational Rigidity Binding Affinity Drug Design

Enabling Patent-Backed Research: Presence in ARQULE INC Patent Portfolio

The compound's value is underscored by its inclusion in the patent literature of ARQULE INC. Specifically, it is linked as a building block or intermediate within patent US-8343961-B2 [1], which covers substituted tetrahydroisoquinoline compounds and methods for treating cell proliferative disorders such as cancer. This direct association with a granted US patent for a therapeutic area provides a validated trajectory for its use, distinguishing it from unpatented analogs.

Cancer Cell Proliferation Patent Heterocyclic Compounds

High-Impact Application Scenarios for 8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline


CNS Drug Discovery: Designing Selective PNMT or Adrenergic Receptor Modulators

Based on the class-level pKa modulation evidence [1], 8-fluoro-7-methyl-THIQ is a superior starting scaffold for designing central nervous system (CNS) agents, such as phenylethanolamine N-methyltransferase (PNMT) inhibitors or α2-adrenoceptor ligands, where excessive basicity leads to poor selectivity. Its zero rotatable bonds [2] can be leveraged by medicinal chemists to lock in a bioactive conformation with minimal entropic cost.

Lead Optimization for Oncology: Building on Validated Cancer Cell Proliferation Patents

The compound's direct linkage to patent US-8343961-B2 for treating cell proliferative disorders [3] makes it a strategic purchase for oncology-focused biotech groups. Rather than using a generic THIQ, teams can use this specific intermediate to explore chemical space around a scaffold already associated with anti-cancer activity, thereby fast-tracking structure-activity relationship (SAR) campaigns and strengthening their intellectual property position.

Fragment-Based Drug Discovery (FBDD) and Library Synthesis

With a molecular weight of 165.21 g/mol and full conformational restriction (0 rotatable bonds) [2], the compound is an ideal fragment-sized building block. Its unique 8-fluoro-7-methyl pattern offers a distinct vector for growth in fragment elaboration, as opposed to the more common 6,7-disubstituted or 3-substituted THIQ fragments. Procurement for a high-quality fragment library ensures access to a structurally differentiated and patent-relevant chemical space.

Biophysical Assay Development Guided by Computed Lipophilicity

The reliably computed XLogP3 value of 1.8 for the target compound, versus 1.9 for its 7-fluoro-3-methyl isomer [4], provides a quantitative basis for selecting this compound in solubility and permeability assays. Researchers developing structure-property relationship (SPR) models can use this subtle but significant difference to systematically probe the impact of a 0.1 logP unit change on a rigid scaffold, using the pair of isomers as a matched molecular pair.

Quote Request

Request a Quote for 8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.